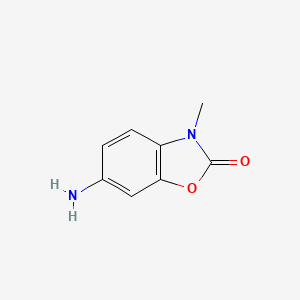

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

Description

The exact mass of the compound 6-Amino-3-methyl-3H-benzooxazol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNLXQSOWBNXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424547 | |

| Record name | 6-Amino-3-methyl-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-10-8 | |

| Record name | 6-Amino-3-methyl-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes the known chemical and physical properties, provides a putative experimental protocol for its synthesis, and discusses the potential biological significance of the broader benzoxazolone scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from publicly accessible chemical databases and supplier information.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-methyl-6-aminobenzoxazolone, 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | PubChem[1] |

| CAS Number | 99584-10-8 | ChemicalBook[2] |

| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Melting Point | 148°C to 152°C | Thermo Fisher Scientific[3] |

| Appearance | Tan powder | Thermo Fisher Scientific[3] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |

| Purity (Typical) | ≥90% (HPLC) | Thermo Fisher Scientific[3] |

Spectroscopic Data

Experimental Protocols

The synthesis of this compound is most plausibly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one. While a specific, detailed protocol for this exact transformation is not published, the following represents a standard and reliable method for the reduction of aromatic nitro compounds to their corresponding anilines. Two common methods, catalytic hydrogenation and reduction with tin(II) chloride, are presented.

Synthesis via Catalytic Hydrogenation

This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Celite or other filtration aid

Procedure:

-

In a suitable reaction vessel, dissolve or suspend 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate).

-

Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.

-

Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis via Reduction with Tin(II) Chloride

This is a classic method for the reduction of aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (solvent)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a moderate temperature.

-

After the addition of HCl, the reaction mixture is typically heated to reflux and stirred for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide. This will result in the precipitation of tin salts.

-

Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of benzoxazolone derivatives has been the subject of extensive research in medicinal chemistry, exhibiting a wide range of biological activities.

It is important to note that the biological activities of the benzoxazolone scaffold are highly dependent on the nature and position of the substituents on the ring system. Therefore, the activities listed below are for the general class of compounds and may not be representative of this compound.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a benzoxazolone derivative with defined physical properties but limited publicly available biological and detailed spectroscopic data. This guide provides a consolidated source of its known characteristics and outlines reliable synthetic protocols based on established chemical transformations. The diverse biological activities of the broader benzoxazolone class suggest that this compound could be of interest for further investigation in drug discovery and development programs. Future research should focus on its full spectroscopic characterization and a thorough evaluation of its biological profile.

References

An In-Depth Technical Guide on 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS: 99584-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS number 99584-10-8), a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and analytical characterization. While the primary utility of this compound lies in its role as a synthetic building block, this guide also touches upon the broader biological context of the benzoxazolone scaffold. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, logical relationships in its synthesis are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazolone class. Its chemical structure features a bicyclic system composed of a benzene ring fused to an oxazolone ring, with an amino group at the 6-position and a methyl group at the 3-position. This compound has garnered significant interest in medicinal chemistry, primarily as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Notably, it serves as a key intermediate in the production of the chymase inhibitor, Fulacimstat (BAY 1142524). The benzoxazolone core, in general, is a privileged scaffold found in numerous biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99584-10-8 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Tan powder | [2] |

| Melting Point | 148°C to 152°C | [2] |

| Purity (HPLC) | ≥88.0 % | [2] |

| Infrared Spectrum | Conforms to structure | [2] |

| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | [1] |

| Synonyms | 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, 6-Amino-3-methyl-3H-benzooxazol-2-one | [1] |

| SMILES | CN1C2=C(C=C(C=C2)N)OC1=O | [1] |

| InChI | InChI=1S/C8H8N2O2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | [1] |

Synthesis and Characterization

The primary and most widely cited method for the synthesis of this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 3-methyl-6-nitro-1,3-benzoxazol-2-one

This protocol describes a general method for the catalytic hydrogenation of 3-methyl-6-nitro-1,3-benzoxazol-2-one.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2-one

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or similar)

-

Reaction flask

-

Magnetic stirrer

-

Filtration setup (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in an appropriate solvent (e.g., NMP).

-

Carefully add 10% Palladium on carbon (typically 5-10% by weight of the starting material) to the solution.

-

Seal the reaction vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (e.g., 60-100 psi).[3]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed (typically 6-12 hours).[3]

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water) to yield pure this compound.[3]

Analytical Characterization

The structure and purity of the synthesized this compound are typically confirmed using various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the amino protons. The chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, including the carbonyl carbon of the oxazolone ring and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ). |

| Infrared Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching), the carbonyl group (C=O stretching), and the aromatic ring. |

| HPLC | A single major peak indicating the purity of the compound. |

Note: Specific spectral data were not available in the public domain at the time of this writing. The expected data is based on the chemical structure.

Role in Drug Development

The primary significance of this compound in drug development is its role as a key building block for the synthesis of the potent and selective chymase inhibitor, Fulacimstat (BAY 1142524). Chymase is a serine protease that is implicated in cardiovascular and fibrotic diseases.

The synthesis of Fulacimstat initiates with the reaction of this compound. This highlights the importance of this intermediate in accessing a class of compounds with significant therapeutic potential.

Caption: Role as an intermediate in Fulacimstat synthesis.

Biological Activity and Mechanism of Action

Currently, there is a lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate.

However, the broader class of benzoxazolone derivatives has been shown to exhibit a wide range of biological activities, including:

-

Antimicrobial

-

Antifungal

-

Anticancer

-

Anti-inflammatory

These activities are highly dependent on the nature and position of substituents on the benzoxazolone ring system. It is plausible that this compound may possess some intrinsic biological activity, but this has not been a focus of published research to date. Further investigation would be required to elucidate any potential pharmacological effects.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or use a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the chymase inhibitor Fulacimstat. Its synthesis via the reduction of the corresponding nitro compound is a standard and efficient method. While its own pharmacological profile has not been extensively studied, the benzoxazolone scaffold it contains is of significant interest in medicinal chemistry. This technical guide provides a foundational understanding of this compound for researchers and scientists involved in synthetic and medicinal chemistry, particularly in the development of novel therapeutics. Further research into the potential biological activities of this compound and its close analogues may reveal new therapeutic applications.

References

- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one from 3-methyl-6-nitro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one from its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including the chymase inhibitor Fulacimstat (BAY 1142524). This document details established experimental protocols, presents key quantitative data in a structured format, and offers visualizations of the chemical transformation and experimental workflow.

Overview of the Synthesis

The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental and widely employed transformation in medicinal chemistry and process development. Several methodologies can achieve this conversion with high efficiency and selectivity. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost of reagents, and scalability.

This guide will focus on three prevalent and reliable methods for the reduction of 3-methyl-6-nitro-1,3-benzoxazol-2-one:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.

-

Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method using iron powder in an acidic medium.

-

Metal Salt Reduction: A mild and selective method employing a metal salt like tin(II) chloride.

Physicochemical Data of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for proper handling, reaction monitoring, and purification.

| Property | 3-methyl-6-nitro-1,3-benzoxazol-2-one (Starting Material) | This compound (Product) |

| IUPAC Name | 3-methyl-6-nitro-1,3-benzoxazol-2-one | 6-amino-3-methyl-1,3-benzoxazol-2-one[1] |

| CAS Number | 5683-43-2 (analog) | 99584-10-8[1] |

| Molecular Formula | C₈H₆N₂O₄ | C₈H₈N₂O₂[1] |

| Molecular Weight | 194.15 g/mol | 164.16 g/mol [1] |

| Appearance | Light yellow to yellow crystalline solid | Tan powder[2] |

| Melting Point | Not readily available | 148-152 °C[2] |

| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate) |

Experimental Protocols

Detailed methodologies for the synthesis are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds and can be adapted for the specific substrate.

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Reagents and Equipment:

-

3-methyl-6-nitro-1,3-benzoxazol-2-one

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol or methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: Yields for catalytic hydrogenation of nitroarenes are typically high, often exceeding 90%.

Method 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This is a robust and economical method suitable for larger-scale synthesis.

Reagents and Equipment:

-

3-methyl-6-nitro-1,3-benzoxazol-2-one

-

Iron powder (Fe)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (for extraction)

-

Reaction flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol, add iron powder.[3]

-

Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise. The reaction is often exothermic.[3]

-

Continue to heat at reflux, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Concentrate the filtrate and dilute the residue with water.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Purify by recrystallization if necessary.

Expected Yield: Typically in the range of 60-85%.[3]

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is known for its mild conditions and good chemoselectivity.[4]

Reagents and Equipment:

-

3-methyl-6-nitro-1,3-benzoxazol-2-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate (solvent)

-

Sodium Bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH) solution

-

Ethyl Acetate (for extraction)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate to the solution and stir at room temperature or with gentle heating.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.[5]

-

Filter the mixture to remove the tin salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

-

Purify by recrystallization if necessary.

Expected Yield: Generally high, often in the range of 80-95%.

Visualizations

Chemical Transformation

The following diagram illustrates the reduction of the nitro group to an amine.

Caption: General reaction scheme for the synthesis.

Experimental Workflow

This diagram outlines the general steps involved in the synthesis and purification process.

Caption: A typical experimental workflow for the synthesis.

Concluding Remarks

The synthesis of this compound is a well-established transformation that can be accomplished through several reliable methods. The choice of the specific protocol will depend on the scale of the synthesis, available equipment, and the desired purity of the final product. For laboratory-scale synthesis focused on high purity and yield, catalytic hydrogenation is often the method of choice. For larger-scale and more cost-effective production, the classical Béchamp reduction using iron and hydrochloric acid remains a viable and robust option. The tin(II) chloride reduction offers a mild alternative with excellent functional group tolerance. Careful monitoring of the reaction progress and appropriate work-up and purification are crucial for obtaining the desired product in high quality.

References

- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Structural Characterization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of the heterocyclic compound 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. Due to the limited availability of specific experimental data in published literature for this exact molecule, this document focuses on the established analytical techniques and expected spectroscopic features based on the known chemistry of benzoxazolone derivatives. It serves as a foundational resource for researchers involved in the synthesis, analysis, and application of this and related compounds.

Introduction to this compound

This compound is a substituted benzoxazolone, a class of heterocyclic compounds recognized for its diverse pharmacological activities. Benzoxazole derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| CAS Number | 99584-10-8 | PubChem[1] |

| Appearance | Tan Powder | Thermo Fisher Scientific[2] |

| Melting Point | 148-152 °C | Thermo Fisher Scientific[2] |

Structural Characterization Workflow

A systematic approach is essential for the unambiguous structural confirmation of a synthesized compound like this compound. The following diagram illustrates a typical workflow for the structural characterization of a novel small organic molecule.

References

Technical Guide: Spectroscopic and Biological Insights into 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of the amino and methyl groups on the benzoxazolone core suggests potential for diverse pharmacological applications, making its thorough characterization essential for drug discovery and development programs.

This guide addresses the current gap in readily accessible, consolidated spectroscopic data for this compound by providing high-quality predicted NMR data and outlining the standard methodologies for its experimental determination. Furthermore, it explores the mechanistic aspects of related benzoxazolone derivatives by visualizing a relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 99584-10-8 | [1] |

| Appearance | Tan Powder | [2] |

| Melting Point | 148-152 °C | [2] |

| Purity (HPLC) | ≥90% | [2] |

Predicted Spectroscopic Data

In the absence of experimentally published spectra, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational algorithms and provide a foundational dataset for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.6-6.8 | dd | 1H | Ar-H |

| ~5.0-5.5 | s (br) | 2H | -NH₂ |

| ~3.2-3.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Assignment |

| ~155-157 | C=O |

| ~145-147 | Ar-C |

| ~140-142 | Ar-C |

| ~130-132 | Ar-C |

| ~110-112 | Ar-C |

| ~108-110 | Ar-C |

| ~95-97 | Ar-C |

| ~27-29 | -CH₃ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzoxazolone derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

Data Processing: Apply Fourier transform, phase correction, baseline correction, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands for functional groups (e.g., N-H, C=O, C-N, C-O, aromatic C-H).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

Biological Activity and Signaling Pathway

Benzoxazolone derivatives have been reported to exhibit significant anti-inflammatory activity. One of the key mechanisms involves the inhibition of the MAPK-NF-κB/iNOS signaling pathway.[3]

MAPK-NF-κB/iNOS Signaling Pathway

The diagram below illustrates the proposed mechanism of action for certain anti-inflammatory benzoxazolone derivatives.

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazolone derivatives.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow from synthesis to biological evaluation.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While experimental spectroscopic data for this specific molecule remains to be published, the predicted data, standardized protocols, and elucidated signaling pathway for related compounds offer a strong starting point for further investigation. The information compiled herein is intended to facilitate the design of new experiments, aid in the interpretation of future results, and accelerate the exploration of the therapeutic potential of this promising benzoxazolone derivative.

References

- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the benzoxazolone class. Its structure consists of a benzene ring fused to an oxazolidin-2-one ring, with an amino group at position 6 and a methyl group at position 3.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | [3] |

| CAS Number | 99584-10-8 | [1][2] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N)OC1=O | [2] |

| Appearance | Tan Powder | [4] |

| Melting Point | 148°C to 152°C | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one.[1] While specific reaction conditions can vary, a general protocol based on common chemical literature for such transformations is provided below.

Synthesis of this compound from 3-Methyl-6-nitro-1,3-benzoxazol-2-one

Objective: To synthesize this compound by the reduction of the nitro group of 3-methyl-6-nitro-1,3-benzoxazol-2-one.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2-one

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (e.g., Concentrated Hydrochloric Acid, if using SnCl₂)

-

Base (e.g., Sodium bicarbonate, Sodium hydroxide)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure using Tin(II) Chloride Reduction:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: To the stirred solution, add an excess of Tin(II) chloride dihydrate.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake with the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer agents.[5] Studies have shown that certain amide-functionalized aminothiazole-benzazole analogs exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).[5] The mechanism of action is suggested to involve the induction of apoptosis, a form of programmed cell death.[5] Key proteins in the apoptotic pathway, including Caspase-7, PARP-1, BAX, and Bcl-2, have been examined in relation to the activity of these compounds.[5]

Mandatory Visualization: Apoptotic Pathway Modulation

The following diagram illustrates a simplified intrinsic apoptotic pathway that can be influenced by compounds derived from this compound.

Caption: Modulation of the intrinsic apoptotic pathway by a derivative.

This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and its analogs. Further experimental validation is necessary to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. This compound, 90% synthesis - chemicalbook [chemicalbook.com]

- 2. labshake.com [labshake.com]

- 3. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the compound 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide includes a detailed experimental protocol based on the well-established shake-flask method and a logical workflow diagram to guide the experimental process. This information is intended to empower researchers in drug development and other scientific fields to generate the necessary solubility data for their work.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility data informs critical parameters such as solvent selection for reactions and crystallizations, as well as the design of formulations for drug delivery.

This guide provides a foundational protocol for the experimental determination of the solubility of this compound, enabling researchers to systematically gather the quantitative data required for their specific applications.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table summarizes the status of available data and highlights the need for experimental determination.

| Organic Solvent | Chemical Formula | Polarity Index (Snyder) | Quantitative Solubility Data ( g/100 mL at 25°C) |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | 0.1 | Not Available |

| Toluene | C₇H₈ | 2.4 | Not Available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Not Available |

| Polar Aprotic Solvents | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | Not Available |

| Acetone | C₃H₆O | 5.1 | Not Available |

| Acetonitrile | C₂H₃N | 5.8 | Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Not Available |

| Polar Protic Solvents | |||

| Isopropanol | C₃H₈O | 3.9 | Not Available |

| Ethanol | C₂H₅OH | 4.3 | Not Available |

| Methanol | CH₃OH | 5.1 | Not Available |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method is reliable and can be adapted for various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and inert liners (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[2]

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

3.3. Considerations and Best Practices

-

Purity of Compound: Ensure the purity of this compound is known, as impurities can affect solubility.

-

Solvent Purity: Use high-purity solvents to avoid interferences.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

-

Prevention of Evaporation: Ensure vials are tightly sealed to prevent solvent loss, which would lead to inaccurate results.

-

Equilibrium Time: The time to reach equilibrium should be confirmed for each solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method, along with the logical workflow diagram, offers a robust framework for the systematic and accurate determination of its solubility. The generation of such data will be invaluable for the advancement of research and development involving this compound.

References

physical appearance and melting point of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

An In-depth Technical Guide on 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. This document details its physical appearance, melting point, and the experimental methodology for its characterization.

Physical and Chemical Properties

This compound is a substituted benzoxazolone derivative. The presence of both an amino group and a methyl group on the benzoxazole core influences its chemical reactivity and physical characteristics.

Physical Appearance: The compound typically presents as a tan-colored powder.[1][2][3]

Molecular Formula: C₈H₈N₂O₂[4][5]

Molecular Weight: 164.16 g/mol [4][5]

Quantitative Data Summary

The key physical property of this compound is summarized in the table below.

| Property | Value | Reference |

| Physical Form | Powder | [1][2][3] |

| Color | Tan | [1][2][3] |

| Melting Point | 148°C to 152°C | [1][2][3] |

| Purity (by HPLC) | ≥88.0 % | [1][2][3] |

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point (around 130°C). Then, adjust the heating rate to a slower increase of 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

Reporting: The recorded range, for instance, 148°C to 152°C, constitutes the melting point of the sample.[1][2][3]

Logical Relationships: Synthesis Pathway

The synthesis of this compound can be achieved from 3-methyl-6-nitro-1,3-benzoxazol-2-one.[4] The following diagram illustrates this key transformation, which involves the reduction of a nitro group to an amine.

Caption: Synthesis of this compound.

References

- 1. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 90% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. 433470010 [thermofisher.com]

- 4. This compound, 90% synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

This guide provides comprehensive safety and handling information for 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | PubChem[1] |

| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| CAS Number | 99584-10-8 | PubChem[1] |

| Melting Point | 148°C to 152°C | Thermo Fisher Scientific[2][3] |

| Appearance | Tan powder | Thermo Fisher Scientific[2][3] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Warning

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Handling:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the compound is handled.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Store locked up.[5]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[5] Rinse mouth.[5] |

| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5] |

| Skin Contact | If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

Fire and Explosion Hazards

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.

Visualizations

Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound like this compound.

Caption: Generalized workflow for chemical safety assessment.

Hierarchy of Safety Controls

This diagram illustrates the hierarchical approach to mitigating risks associated with handling chemical compounds.

Caption: Hierarchy of controls for chemical safety.

References

- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 6-Amino-3-methyl-1,3-benzoxazol-2 (3 H)-on, 90 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

A Technical Guide to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, featuring a protected aniline moiety, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, detailed synthetic and analytical protocols, and its application as a synthetic intermediate in the development of novel therapeutics, particularly in the realm of immuno-oncology.

Commercial Availability and Physicochemical Data

This compound is readily available from several commercial chemical suppliers. The typical purity offered is around 90%, suitable for most research and development purposes. For exacting applications, further purification may be necessary.

Table 1: Commercial Suppliers of this compound

| Supplier | Brand | Purity | CAS Number |

| Thermo Fisher Scientific | Acros Organics | 90% | 99584-10-8 |

| Parchem | - | Not specified | 99584-10-8 |

| Santa Cruz Biotechnology, Inc. | - | Not specified | 99584-10-8 |

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is crucial for designing synthetic reactions, developing analytical methods, and for computational modeling studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| CAS Number | 99584-10-8 | PubChem[1] |

| Appearance | Tan powder | Thermo Fisher Scientific[2] |

| Melting Point | 148-152 °C | Thermo Fisher Scientific[2] |

| Purity (typical) | ≥88.0% (HPLC) | Thermo Fisher Scientific[3] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |

Synthesis and Purification

The most common and direct synthetic route to this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one. Two robust and widely applicable methods for this transformation are catalytic transfer hydrogenation and reduction using tin(II) chloride.

Experimental Protocol 1: Synthesis via Catalytic Transfer Hydrogenation

This method utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to selectively reduce the nitro group. It is generally considered a clean and efficient method.

Reaction Scheme:

Figure 1. Synthesis of the target compound via catalytic transfer hydrogenation.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a solution of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in methanol, add ammonium formate (5.0 eq).

-

Carefully add 10% Pd/C (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol 2: Synthesis via Tin(II) Chloride Reduction

This classical method employs tin(II) chloride in the presence of a strong acid to reduce the nitro group. It is a reliable and scalable method.

Reaction Scheme:

Figure 2. Synthesis of the target compound via SnCl₂ reduction.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve tin(II) chloride dihydrate (5.0 eq) in ethanol.

-

Add concentrated hydrochloric acid to the mixture.

-

Add 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) to the reaction mixture.

-

Heat the mixture to 70 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Analytical Methods

Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is detailed below. This method can be adapted for purity assessment and reaction monitoring.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in methanol or a mixture of methanol and water. |

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Three signals in the range of 6.5-7.5 ppm.

-

Amino Protons (-NH₂): A broad singlet around 5.0-6.0 ppm.

-

Methyl Protons (-CH₃): A singlet around 3.2-3.4 ppm.

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (C=O): A signal in the range of 150-160 ppm.

-

Aromatic Carbons: Multiple signals in the range of 100-150 ppm.

-

Methyl Carbon (-CH₃): A signal around 25-30 ppm.

Applications in Drug Discovery

The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a key intermediate for the synthesis of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

A particularly promising area of research is the development of small molecule inhibitors of immune checkpoints, such as Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), as well as V-domain Ig suppressor of T cell activation (VISTA).[1] Benzoxazole-based compounds have emerged as potential dual inhibitors of these pathways, offering a novel approach to cancer immunotherapy.

Signaling Pathway: Inhibition of PD-1/PD-L1 and VISTA Immune Checkpoints

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Similarly, VISTA acts as a negative checkpoint regulator. Small molecule inhibitors derived from this compound can be designed to disrupt these interactions, thereby restoring T-cell activity against cancer cells.

Figure 3. Benzoxazolone derivatives blocking immune checkpoint pathways.

Experimental Workflow: Synthesis and Evaluation of Benzoxazolone-based Immune Checkpoint Inhibitors

The following workflow outlines the general steps for synthesizing and evaluating novel benzoxazolone derivatives as potential immune checkpoint inhibitors, starting from this compound.

Figure 4. Workflow for the development of benzoxazolone-based inhibitors.

This workflow begins with the chemical modification of the amino group of the starting material to generate a library of diverse derivatives. These compounds are then purified and their structures confirmed. Subsequent in vitro screening identifies active compounds, which then undergo lead optimization to improve their potency and pharmacokinetic properties before being tested in in vivo models.

Conclusion

This compound is a commercially accessible and versatile synthetic intermediate with significant potential in drug discovery. Its physicochemical properties are well-characterized, and robust synthetic and analytical methods are available. The application of this scaffold in the development of novel therapeutics, particularly in the exciting field of immuno-oncology, underscores its importance to the research and drug development community. This guide provides a foundational resource for scientists working with this valuable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of the synthetic pathways and proposed mechanisms of action.

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The specific intermediate, this compound, serves as a versatile building block for the synthesis of novel compounds with potent cytotoxic and antimigration effects against various cancer cell lines. Recent studies have highlighted the potential of aminothiazole-benzazole based urea derivatives synthesized from this core structure as promising anticancer therapeutic candidates.[3] These compounds have been shown to induce apoptosis through the modulation of key regulatory proteins.[3]

Synthesis of Anticancer Agents

A notable class of anticancer agents synthesized from this compound are aminothiazole-benzazole based ureas. The general synthetic scheme involves the reaction of the primary amine of the benzoxazolone core with a suitable isocyanate to form the urea linkage.

General Synthetic Workflow

References

Application Notes and Protocols: Derivatization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one for Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols, biological activity data, and insights into the mechanisms of action for various derivatives, with a focus on anticancer and antimicrobial applications.

Introduction

The 1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of an amino group at the 6-position of the 3-methylated benzoxazolone ring offers a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This document outlines the synthesis of the core scaffold and its subsequent derivatization to yield compounds with potent biological activities.

Synthesis of the Core Scaffold: this compound

The synthesis of the starting material, this compound, is a two-step process involving the nitration of 3-methyl-1,3-benzoxazol-2(3H)-one followed by the reduction of the nitro group.

Protocol 1: Synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

This protocol describes the nitration of 3-methyl-1,3-benzoxazol-2(3H)-one.

Materials:

-

3-methyl-1,3-benzoxazol-2(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0°C with stirring.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the solution, maintaining the temperature at 0-5°C.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one, is collected by vacuum filtration.

-

Wash the solid with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one.

-

Dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group to an amino group.

Materials:

-

3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure using Tin(II) chloride:

-

Suspend 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and neutralize with a cold aqueous solution of sodium hydroxide to precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Derivatization for Anticancer Activity

The 6-amino group serves as a versatile handle for the synthesis of various derivatives with potent anticancer activity. Amide and urea derivatives have shown particular promise.

Amide and Urea Derivatives as Anticancer Agents

A series of novel aminothiazole-benzazole-based amide and urea derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[1]

Table 1: Cytotoxic Activity of Amide and Urea Derivatives of this compound [1]

| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Amide 1 | 2-amino-thiazole | 25.4 ± 2.1 | 31.6 ± 3.5 |

| Amide 2 | Phenyl | >100 | >100 |

| Urea 1 | 2-amino-thiazole | 17.2 ± 1.9 | 19.0 ± 3.2 |

| Urea 2 | Phenyl | 80.6 ± 7.3 | 95.2 ± 8.1 |

Data presented as mean ± standard deviation.

These compounds were found to induce apoptosis in cancer cells, as evidenced by their effects on key apoptotic proteins such as Caspase-7, PARP-1, BAX, and Bcl-2.[1]

Protocol 3: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Workflow Diagrams

Experimental workflow for anticancer drug discovery.

Proposed apoptotic signaling pathway.

Derivatization for Antimicrobial Activity

Derivatives of the 1,3-benzoxazol-2(3H)-one scaffold have also demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.

Thiazole Derivatives as Antimicrobial Agents

The introduction of a thiazole moiety at the 6-position of the benzoxazolone ring has been shown to impart notable antibacterial activity.

Table 2: Antimicrobial Activity of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives [2]

| Compound ID | R Group on Thiazole | MIC (µg/mL) vs. Micrococcus luteus |

| Thiazole 1 | Methyl | 31.25 |

| Thiazole 2 | Phenyl | 62.5 |